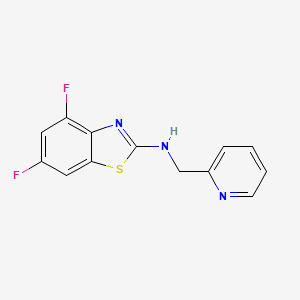

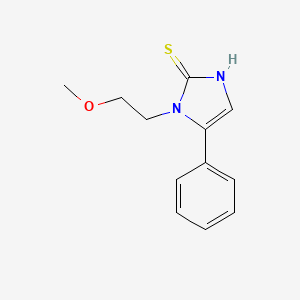

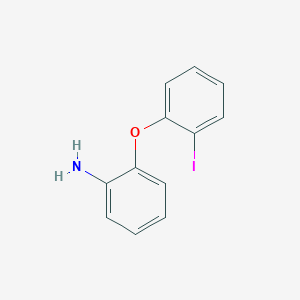

![molecular formula C15H13N3O2 B1452250 methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate CAS No. 74356-96-0](/img/structure/B1452250.png)

methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate

説明

This compound belongs to the class of organic compounds known as benzofurans . It’s a part of a novel series of imidazo[1,2-a] pyridine linked 1,2,3-triazole derivatives .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method involves the combination of flavin and iodine which catalyzes an aerobic oxidative C-N bond-forming process for the facile synthesis of imidazo [1,2- a ]pyridines .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H and 13C NMR and mass spectral analysis . The 1H NMR spectrum, δ, ppm: 1.63–1.53 m (1H), 1.94–1.87 m (1H), 2.55 s (3H), 3.24 t (J = 6.8 Hz, 2H), 3.45 d.d (J = 5.2 Hz, 8.4 Hz, 1H), 3.75–3.56 m (3H), 3.80 s (3H), 5.82 s (2H), 7.00–6.96 m (3H), 7.27 d (J = 9.2 Hz, 1H), 7.40 t (J = 8.4 Hz, 1H), 7.51 d (J = 9.2 Hz, 1H), 8.02 s (1H), 8.58 s (1H), 8.67 t (J = 6.0 Hz, 1H). The 13C NMR spectrum, δ, ppm: 16.9, 29.9, 41.6, 48.3, 55.6, 67.2, 70.9, 110.6, 113.4, 114.3, 115.8, 122.4, 125.0, 127.0, 128.4, 130.0, 132.9, 140.1, 141.1, 143.3, 144.6, 159.6, 160.2 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

The physical properties of similar compounds have been reported. For example, one such compound was reported as an off-white solid, with a melting point of 70–75°C .科学的研究の応用

Anti-Fibrosis Activity

Compounds with a similar structure have shown promising anti-fibrosis activity. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that “methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate” might also have potential anti-fibrosis applications.

Optical Properties

The compound has been used in the synthesis of Ru(II)-NHC complex, which has interesting optical properties. The absorption spectra were of intra-ligand charge transfer transitions (ILCT) character along with large contribution of metal-ligand charge transfer (MLCT) transition in complexes .

Corrosion Inhibitor

Compounds with similar structures have been used as corrosion inhibitors. They have shown an efficiency of 99% at low concentrations range of 50-1000ppm .

Antibacterial Activator

The compound has shown antibacterial activity with an inhibition diameter of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

Fungicidal Activity

Compounds with a similar structure have been used in the synthesis of pyrimidinamine derivatives containing pyridin-2-yloxy moiety, which have fungicidal activity .

Medicinal Chemistry

Imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, which are structurally similar to the compound , are widely used in medicinal chemistry. For example, zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .

作用機序

Target of Action

The primary target of methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate is the PI3K/Akt/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .

Mode of Action

Methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate interacts with its targets by inhibiting the phosphorylation of Akt and S6 proteins . This inhibition disrupts the normal functioning of the PI3K/Akt/mTOR signaling pathway .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to the death of cancer cells .

Pharmacokinetics

The compound’s ability to inhibit the pi3k/akt/mtor signaling pathway suggests that it has good bioavailability .

Result of Action

The compound has shown remarkable antiproliferative activities against SW620 and HeLa cells . This suggests that it could be effective in treating certain types of cancer .

将来の方向性

The development of PI3Kα inhibitors is one of the research hotspots in molecular targeted therapy in the treatment of cancer . Given the considerable medicinal values of biaryl derivatives, future research could focus on designing such structures based on molecular docking into the PI3Kα active site .

特性

IUPAC Name |

methyl 2-(2-pyridin-2-ylbenzimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-14(19)10-18-13-8-3-2-6-11(13)17-15(18)12-7-4-5-9-16-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNMIDQHZFVFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

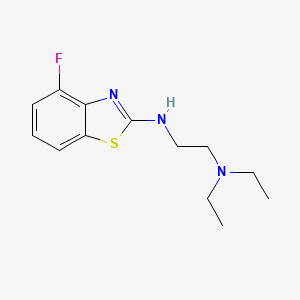

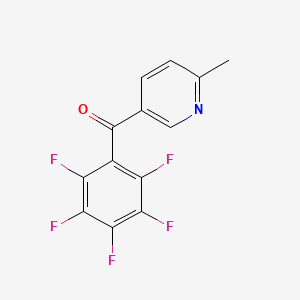

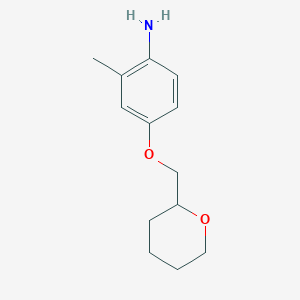

![4,7-dimethoxy-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1452169.png)

![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)